![molecular formula C14H18N2O2 B1443667 (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1251009-14-9](/img/structure/B1443667.png)
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
The compound “(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of pyrrole compounds typically includes a five-membered aromatic ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, a related compound, “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole”, has a predicted boiling point of 161.5±8.0 °C and a predicted density of 0.970±0.06 g/cm3 .Scientific Research Applications
Enantio- and Regioselective Syntheses
Research by Andrews et al. (2003) detailed the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, including derivatives of benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, through the acyl iminium ion mediated condensation. This process highlights the compound's role in the synthesis of complex lactams with potential biological activity (D. M. Andrews et al., 2003).
Diastereoselective Cycloaddition Reactions
Moroz et al. (2018) investigated the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the synthesis of pyrrolo[3,2-d]isoxazoles. This research demonstrates the utility of benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate derivatives in generating novel heterocyclic structures with potential applications in material science and pharmaceutical chemistry (A. A. Moroz et al., 2018).
Microwave-Accelerated Synthesis
The work by Regourd et al. (2006) on the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate reveals the efficiency of using microwave energy to promote reactions involving benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate derivatives. This method offers a quick and high-yield approach for synthesizing pyrrole derivatives, which are valuable in porphyrin and dipyrromethene synthesis (Jasmine Regourd et al., 2006).
Insecticidal Efficacy
Boukouvala et al. (2019) explored the insecticidal efficacy of novel pyrrole derivatives, including methyl 3-(methylthio)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-1 carboxylate, against four stored-product pests. This research illustrates the potential of benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate derivatives in developing new, effective grain protectants (M. C. Boukouvala et al., 2019).
Safety and Hazards
properties
IUPAC Name |
benzyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFHLJYVIKWTL-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1N(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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